![molecular formula C16H13ClN2O3 B2703022 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 881443-07-8](/img/structure/B2703022.png)
6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to play a crucial role in regulating immune responses.
Mécanisme D'action
6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid works by inhibiting the activity of JAK enzymes, which play a crucial role in regulating immune responses. JAK enzymes are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). By inhibiting JAK enzymes, 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid reduces the production of these cytokines and thus reduces inflammation and autoimmune responses.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been shown to have a significant impact on the immune system. It reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also reduces the levels of immune cells, such as T cells and B cells, which play a crucial role in autoimmune responses. 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been shown to be well-tolerated in clinical trials, with minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified to optimize its efficacy and safety. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacokinetics and pharmacodynamics. However, 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has some limitations for lab experiments. It is a potent inhibitor of JAK enzymes, which can lead to off-target effects and toxicity. It also has a short half-life in vivo, which can limit its efficacy in treating chronic diseases.
Orientations Futures
There are several future directions for research related to 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid. One direction is to optimize its efficacy and safety by modifying its chemical structure. Another direction is to study its potential use in combination with other drugs for treating autoimmune and inflammatory diseases. Additionally, further research is needed to understand the long-term effects of 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid on the immune system and its potential for inducing immunosuppression. Finally, more studies are needed to explore the potential use of 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid in other diseases, such as cancer and infectious diseases.
Méthodes De Synthèse
6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with isobutylamine to form the final product, 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection. 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety in treating these diseases.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-8(2)14-13-11(16(20)21)7-12(18-15(13)22-19-14)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYYXWCFTKJISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

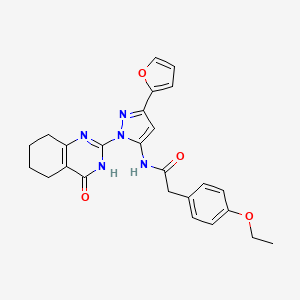
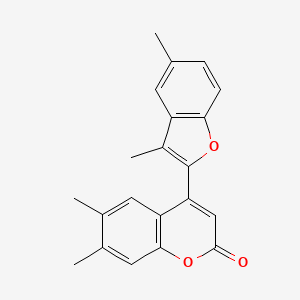
![N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702944.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)
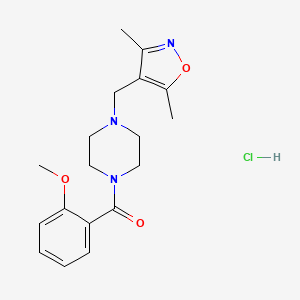
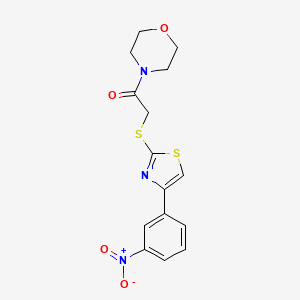
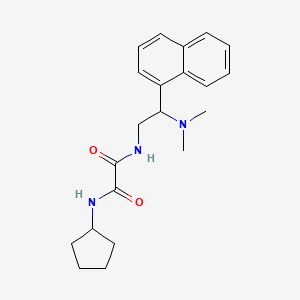
![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)
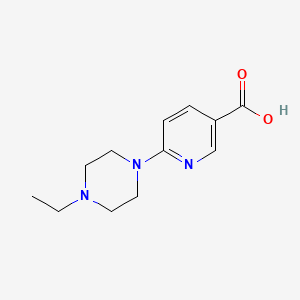
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)
![6-(3,4-Dihydroisoquinolin-2(1h)-Yl)-3-Methyl-[1,2,4]triazolo[3,4-A]phthalazine](/img/structure/B2702956.png)
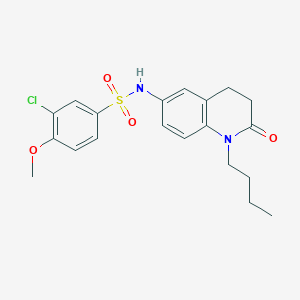
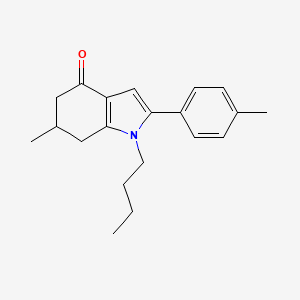
![1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2702961.png)